hPL-IN-1
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Overview
Description
Preparation Methods
The synthesis of hPL-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the manufacturers. general methods involve the use of organic solvents and reagents under controlled temperature and pressure conditions . Industrial production methods for this compound would likely involve large-scale synthesis using similar chemical processes, optimized for yield and purity.
Chemical Reactions Analysis
hPL-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction might yield a more reduced form.
Scientific Research Applications
hPL-IN-1 is widely used in scientific research, particularly in the fields of:
Chemistry: It is used to study the inhibition of pancreatic lipase and the resulting effects on lipid metabolism.
Biology: Researchers use this compound to investigate the biological pathways involved in fat digestion and absorption.
Medicine: It is used in the development of potential treatments for obesity and related metabolic disorders.
Industry: This compound can be used in the development of weight-loss supplements and pharmaceuticals
Mechanism of Action
hPL-IN-1 exerts its effects by inhibiting pancreatic lipase, an enzyme responsible for the hydrolysis of dietary triglycerides into free fatty acids and monoglycerides. By inhibiting this enzyme, this compound reduces the absorption of dietary fats, leading to a decrease in overall fat intake and potentially aiding in weight loss . The molecular targets involved include the active site of pancreatic lipase, where this compound binds and prevents the enzyme from interacting with its natural substrates .
Comparison with Similar Compounds
hPL-IN-1 is unique in its high potency and specificity for pancreatic lipase compared to other similar compounds. Some similar compounds include:
Orlistat: Another pancreatic lipase inhibitor used clinically for weight loss.
Cetilistat: A newer lipase inhibitor with a similar mechanism of action to orlistat but with fewer side effects.
This compound stands out due to its reversible inhibition and lower IC50 value, making it a more potent inhibitor compared to these other compounds .
Properties
Molecular Formula |
C19H11Cl2F2NO3 |
---|---|
Molecular Weight |
410.2 g/mol |
IUPAC Name |
N-[3-chloro-4-(4-chlorophenoxy)phenyl]-3,5-difluoro-2-hydroxybenzamide |
InChI |
InChI=1S/C19H11Cl2F2NO3/c20-10-1-4-13(5-2-10)27-17-6-3-12(9-15(17)21)24-19(26)14-7-11(22)8-16(23)18(14)25/h1-9,25H,(H,24,26) |
InChI Key |
FQCBOPWQUHBPBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC(=C3)F)F)O)Cl)Cl |
Origin of Product |
United States |
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